3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine chemical structure
3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine chemical structure
Technical Guide: 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Analysis for Chemical Synthesis and Drug Discovery Applications
Executive Summary
This document provides a comprehensive technical overview of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1198098-45-1), a heterocyclic compound built upon the medicinally significant 7-azaindole scaffold.[1][2] Intended for researchers, medicinal chemists, and drug development scientists, this guide synthesizes foundational chemical principles with practical, field-proven insights. We will explore the strategic importance of the 7-azaindole core, delineate a plausible and robust synthetic route for the title compound, provide a detailed predictive analysis of its spectroscopic signature, and discuss its potential as a versatile building block in modern drug discovery programs. The protocols and analyses herein are grounded in authoritative literature to ensure scientific integrity and reproducibility.
The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a cornerstone of contemporary medicinal chemistry.[3] Its structure, being a bioisosteric analog of indole and purine, allows it to interact with a wide array of biological targets by mimicking the binding modes of endogenous ligands.[4][5] This unique characteristic has established the 7-azaindole moiety as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.
Derivatives of 7-azaindole have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, which has led to the development of anticancer agents.[5][6][7] The scaffold is a key component in drugs targeting inflammatory diseases, viral infections, and central nervous system disorders.[5][8] For instance, 7-azaindole derivatives have been successfully developed as inhibitors for targets such as Janus kinase 1 (JAK1), FMS-like tyrosine kinase 3 (FLT3), and Fibroblast Growth Factor Receptor (FGFR), underscoring their vast therapeutic potential.[9][10][11] The pyridine ring within the scaffold often enhances metabolic stability and aqueous solubility, key pharmacokinetic properties in drug design.[12] The strategic placement of substituents, such as the allyl group at the C-3 position and the methyl group at C-5, allows for fine-tuning of steric and electronic properties to optimize target engagement and selectivity.
Physicochemical Properties & Structure
3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature.[2] Its core structure consists of a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. The molecule is further functionalized with a methyl group on the pyridine ring and an allyl group on the pyrrole ring.
Caption: Chemical structure of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine.
| Property | Value | Source |
| CAS Number | 1198098-45-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| Appearance | Solid | [2] |
| SMILES | Cc1cnc2[nH]cc(CC=C)c2c1 | [1][2] |
| InChI Key | RYTAAURJINNOQG-UHFFFAOYSA-N | [1][2] |
Proposed Synthesis and Mechanistic Rationale
While a specific synthesis for 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is not prominently documented, a highly plausible and efficient route can be designed based on established palladium-catalyzed C-H functionalization methodologies for indoles and azaindoles. The C-3 position of the unprotected 7-azaindole core is nucleophilic and can be selectively functionalized.[13][14] A particularly relevant precedent is the palladium-catalyzed C-3 allylation of indoles using allyl alcohols, promoted by a trialkylborane.[15]
This proposed protocol involves the direct C-3 allylation of the commercially available starting material, 5-methyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Proposed synthetic workflow for C-3 allylation of 5-methyl-7-azaindole.
Detailed Experimental Protocol (Proposed)
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Solvent and Borane: Add anhydrous, degassed solvent (e.g., Dichloromethane). Stir the mixture for 5 minutes, then add the trialkylborane promoter (e.g., 9-hexyl-9-borabicyclo[3.3.1]nonane, 1.1 equiv.) dropwise.
-
Causality: The trialkylborane is crucial. It is believed to activate the allyl alcohol by coordinating to the hydroxyl group, facilitating the formation of the electrophilic π-allyl palladium intermediate.[15] It also transiently coordinates with the N-H of the azaindole, increasing the nucleophilicity of the C-3 position and directing the allylation to C-3 over N-1.[15]
-
-
Allyl Source: Add allyl alcohol (3.0 equiv.) dropwise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure product.
-
Self-Validation: The purity and identity of the final compound must be confirmed through the spectroscopic methods detailed in the following section. The expected molecular weight should be confirmed by high-resolution mass spectrometry (HRMS).
-
Comprehensive Spectroscopic Characterization (Predicted Profile)
¹H NMR Spectroscopy (Predicted)
(Predicted in CDCl₃, 400 MHz)
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Notes |
| NH -1 | 10.0 - 11.5 | br s | - | The acidic pyrrole proton is typically deshielded and broad.[18] |
| H-2 | ~7.15 | d | ~2.5 | Pyrrole ring proton, coupled to NH. |
| H-4 | ~7.85 | s | - | Pyridine ring proton adjacent to the methyl-substituted carbon. |
| H-6 | ~8.20 | s | - | Pyridine ring proton adjacent to the ring nitrogen. |
| Allyl =CH - | 5.90 - 6.10 | ddt | J ≈ 17.0, 10.0, 6.5 | Vinyl proton of the allyl group, complex splitting. |
| Allyl =CH ₂ | 5.05 - 5.20 | m | - | Terminal vinyl protons of the allyl group. |
| Allyl -CH ₂- | ~3.50 | d | J ≈ 6.5 | Methylene protons adjacent to the pyrrole ring. |
| -CH ₃ | ~2.45 | s | - | Methyl group protons on the pyridine ring. |
¹³C NMR Spectroscopy (Predicted)
(Predicted in CDCl₃, 101 MHz)
| Carbon(s) | Predicted Shift (δ, ppm) | Rationale / Notes |
| C-2 | ~123.0 | Pyrrole ring CH. |
| C-3 | ~112.0 | Allyl-substituted carbon, shielded. |
| C-3a | ~128.0 | Pyrrole-pyridine fusion carbon. |
| C-4 | ~120.0 | Pyridine ring CH. |
| C-5 | ~145.0 | Methyl-substituted carbon. |
| C-6 | ~148.0 | Pyridine ring CH adjacent to nitrogen. |
| C-7a | ~149.0 | Pyrrole-pyridine fusion carbon. |
| Allyl -C H₂- | ~30.0 | Methylene carbon. |
| Allyl =C H- | ~137.0 | Internal vinyl carbon. |
| Allyl =C H₂ | ~116.0 | Terminal vinyl carbon. |
| -C H₃ | ~21.0 | Methyl carbon. |
Mass Spectrometry (EI-MS)
Under electron ionization, the molecule is expected to show a strong molecular ion peak (M⁺) at m/z = 172. Key fragmentation pathways would likely involve:
-
Loss of a methyl radical (-•CH₃): Resulting in a fragment at m/z = 157.
-
Loss of an allyl radical (-•C₃H₅): Leading to a fragment at m/z = 131.
-
Retro-Diels-Alder type fragmentation of the pyridine ring, a common pathway for pyridine-containing heterocycles.[19][20]
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ corresponding to the pyrrole N-H group.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the allyl and methyl groups.
-
C=C Stretch (Vinyl): A characteristic peak around 1640 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): Multiple absorptions in the 1600-1450 cm⁻¹ region.
Applications in Drug Discovery and Chemical Biology
3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is not merely an academic curiosity; it is a strategically designed building block for generating libraries of bioactive molecules. The functional handles—the allyl group and the reactive N-H proton—provide orthogonal points for diversification.
Caption: Role of the title compound as a scaffold for library diversification.
-
Allyl Group Functionalization: The terminal double bond of the allyl group is a versatile functional handle. It can participate in a wide range of transformations, including:
-
Heck Coupling: To introduce aryl or vinyl substituents.
-
Cross-Metathesis: To elongate or modify the side chain.
-
Oxidation/Hydroxylation: To introduce polar functional groups (e.g., diols, epoxides) for improved solubility or new hydrogen bonding interactions.
-
Michael Addition: After isomerization to the conjugated alkene.
-
-
N-1 Position Derivatization: The pyrrole nitrogen can be selectively alkylated or arylated under appropriate basic conditions. This position is often critical for modulating cell permeability and can be used to introduce substituents that probe specific pockets within a protein's active site.[21]
Given the established activities of the 7-azaindole scaffold, libraries derived from this compound would be prime candidates for screening against protein kinase families, phosphodiesterases, and other enzyme classes implicated in oncology and inflammatory diseases.[9][10][22]
Handling, Storage, and Safety
As with any laboratory chemical, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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